molecular formula C12H17N3O3 B2374205 1-{2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholin-4-yl}prop-2-en-1-one CAS No. 2094547-61-0

1-{2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholin-4-yl}prop-2-en-1-one

Cat. No.: B2374205
CAS No.: 2094547-61-0
M. Wt: 251.286
InChI Key: LAHVDPGBFSNYEW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-oxadiazole ring, a morpholine ring, and a prop-2-en-1-one group . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Morpholine is a common motif in drug molecules and is known for its versatile reactivity. Prop-2-en-1-one is an α,β-unsaturated carbonyl, which is a common functional group in organic chemistry and is often involved in various chemical reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The 1,2,4-oxadiazole ring can participate in a variety of reactions due to its aromaticity and the presence of the weak O–N bond . The morpholine ring can act as a nucleophile in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the 1,2,4-oxadiazole ring could potentially increase its stability and lipophilicity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many 1,2,4-oxadiazole derivatives are recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The future directions for this compound would depend on its intended use. Given the therapeutic potential of 1,2,4-oxadiazole derivatives , it could be interesting to explore its potential in drug development.

Properties

IUPAC Name

1-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-4-10(16)15-5-6-17-9(7-15)11-13-12(8(2)3)18-14-11/h4,8-9H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHVDPGBFSNYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2CN(CCO2)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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